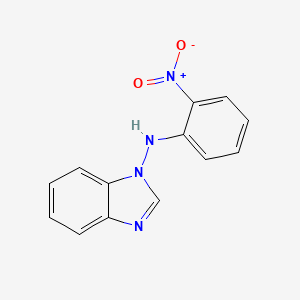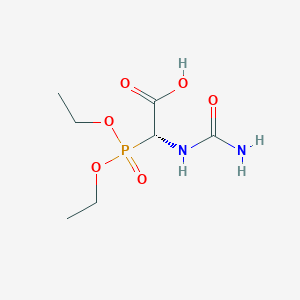![molecular formula C20H30S B12561904 Benzo[b]thiophene, 2,4,6-tris(1,1-dimethylethyl)- CAS No. 144424-46-4](/img/structure/B12561904.png)
Benzo[b]thiophene, 2,4,6-tris(1,1-dimethylethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzo[b]thiophene, 2,4,6-tris(1,1-dimethylethyl)-: is an aromatic organic compound that belongs to the class of benzothiophenes. Benzothiophenes are sulfur-containing heterocyclic compounds known for their diverse applications in pharmaceuticals, materials science, and organic electronics. The compound’s structure features a benzene ring fused to a thiophene ring, with three tert-butyl groups attached at the 2, 4, and 6 positions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzo[b]thiophene, 2,4,6-tris(1,1-dimethylethyl)- typically involves the following steps:
Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through various methods, including the reaction of alkynyl sulfides with aryne intermediates.
Introduction of tert-Butyl Groups: The tert-butyl groups can be introduced via Friedel-Crafts alkylation using tert-butyl chloride and a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods: Industrial production of this compound may involve large-scale Friedel-Crafts alkylation reactions, optimized for high yield and purity. The reaction conditions, such as temperature, solvent, and catalyst concentration, are carefully controlled to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Benzo[b]thiophene, 2,4,6-tris(1,1-dimethylethyl)- can undergo oxidation reactions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding dihydro derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like bromine or nitric acid can be used for substitution reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydro derivatives.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry: Benzo[b]thiophene, 2,4,6-tris(1,1-dimethylethyl)- is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it valuable in the development of new materials with specific electronic properties .
Biology and Medicine:
Industry: In the industrial sector, this compound is used in the production of dyes, organic semiconductors, and other advanced materials .
Mechanism of Action
The mechanism of action of Benzo[b]thiophene, 2,4,6-tris(1,1-dimethylethyl)- depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The compound’s aromatic structure allows it to participate in π-π interactions and hydrogen bonding, influencing its binding affinity and specificity .
Comparison with Similar Compounds
Benzo[c]thiophene: Another isomer of benzothiophene with different substitution patterns.
Thiophene: A simpler sulfur-containing heterocycle without the fused benzene ring.
Dibenzothiophene: A compound with two benzene rings fused to a thiophene ring.
Uniqueness: Benzo[b]thiophene, 2,4,6-tris(1,1-dimethylethyl)- is unique due to the presence of three bulky tert-butyl groups, which can influence its chemical reactivity and physical properties. These groups can provide steric hindrance, affecting the compound’s interactions with other molecules and its overall stability .
Properties
CAS No. |
144424-46-4 |
|---|---|
Molecular Formula |
C20H30S |
Molecular Weight |
302.5 g/mol |
IUPAC Name |
2,4,6-tritert-butyl-1-benzothiophene |
InChI |
InChI=1S/C20H30S/c1-18(2,3)13-10-15(19(4,5)6)14-12-17(20(7,8)9)21-16(14)11-13/h10-12H,1-9H3 |
InChI Key |
VOCVJFMCNNIGFY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=C2C=C(SC2=C1)C(C)(C)C)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![9H-Pyrido[3,4-b]indole, 3,6-dibromo-1-methyl-](/img/structure/B12561826.png)
![2-Pyrrolidinone, 4-[3-(cyclopentyloxy)-4-methoxyphenyl]-4-methyl-](/img/structure/B12561831.png)

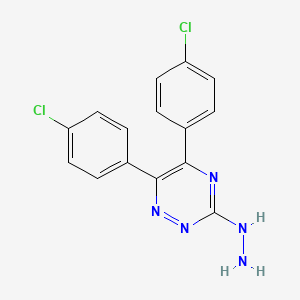
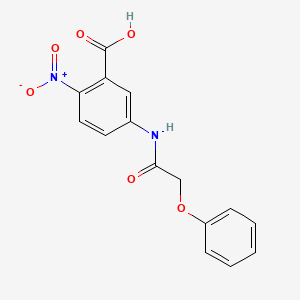
![2-methyl-N-[4-[1-[4-(2-methyl-N-(2-methylphenyl)anilino)phenyl]cyclohexyl]phenyl]-N-(2-methylphenyl)aniline](/img/structure/B12561862.png)
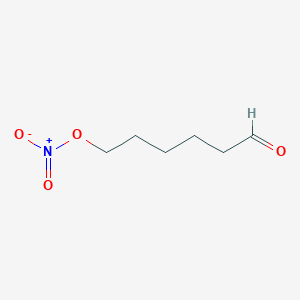
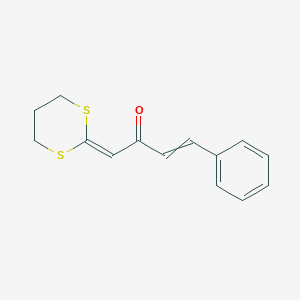
![(1R,8R,9R,10S,15R)-11,11-dimethyl-5-propan-2-yl-16-oxatetracyclo[6.6.2.01,10.02,7]hexadeca-2,4,6-triene-3,4,9,15-tetrol](/img/structure/B12561876.png)
![Anthracene, 9-[4-(1-naphthalenyl)butyl]-](/img/structure/B12561877.png)
![6-{[(5-Methyl-2-phenyl-1H-indol-3-yl)amino]methylidene}cyclohexa-2,4-dien-1-one](/img/structure/B12561890.png)
